Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate
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Overview
Description
Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate is a complex organic compound that features a unique combination of bromine, chlorine, and nicotinoyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate typically involves multiple steps, starting with the preparation of 5-bromo-2-chloronicotinoyl chloride. This intermediate is then reacted with ethyl acrylate and dimethylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of halogen atoms or the reduction of the acrylate group.
Substitution: The bromine and chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various derivatives with different functional groups.
Scientific Research Applications
Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target organism or system.
Comparison with Similar Compounds
Ethyl2-(5-bromo-2-chloronicotinoyl)-3-(dimethylamino)acrylate can be compared with other similar compounds, such as:
5-Bromo-2-chloronicotinoyl chloride: This compound is a key intermediate in the synthesis of this compound and shares similar chemical properties.
Ethyl 3-(dimethylamino)acrylate: This compound lacks the bromine and chlorine atoms but has similar reactivity in organic reactions.
Nicotinoyl derivatives: Various nicotinoyl derivatives with different substituents can be compared to highlight the unique properties of this compound.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties that are valuable in research and industrial applications.
Properties
Molecular Formula |
C13H14BrClN2O3 |
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Molecular Weight |
361.62 g/mol |
IUPAC Name |
ethyl (Z)-2-(5-bromo-2-chloropyridine-3-carbonyl)-3-(dimethylamino)prop-2-enoate |
InChI |
InChI=1S/C13H14BrClN2O3/c1-4-20-13(19)10(7-17(2)3)11(18)9-5-8(14)6-16-12(9)15/h5-7H,4H2,1-3H3/b10-7- |
InChI Key |
IVXNECGSJSNYLR-YFHOEESVSA-N |
Isomeric SMILES |
CCOC(=O)/C(=C\N(C)C)/C(=O)C1=C(N=CC(=C1)Br)Cl |
Canonical SMILES |
CCOC(=O)C(=CN(C)C)C(=O)C1=C(N=CC(=C1)Br)Cl |
Origin of Product |
United States |
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